molecular formula C11H13NO3 B3268438 N-acetyl-N-(benzyloxy)acetamide CAS No. 4797-93-7

N-acetyl-N-(benzyloxy)acetamide

Cat. No. B3268438
CAS RN: 4797-93-7
M. Wt: 207.23 g/mol
InChI Key: GOEGWIWSSXISHW-UHFFFAOYSA-N
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Description

N-acetyl-N-(benzyloxy)acetamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It belongs to the ester group of local anesthetics and is known for its fast onset and long duration of action.

Scientific Research Applications

Benzocaine has been extensively used in scientific research due to its local anesthetic properties. It is commonly used in animal studies to reduce pain during surgical procedures. Benzocaine has also been used in the development of new anesthetic drugs and in the study of pain pathways in the nervous system.

Mechanism of Action

Benzocaine works by blocking the transmission of nerve impulses from the site of application to the brain. It does this by binding to sodium channels in the nerve membrane, preventing the influx of sodium ions and the subsequent depolarization of the nerve. This results in the inhibition of nerve impulses and the loss of sensation in the affected area.
Biochemical and Physiological Effects:
Benzocaine is metabolized in the liver and excreted in the urine. It has a half-life of approximately 2 hours and is rapidly absorbed through the skin and mucous membranes. Benzocaine is known to cause methemoglobinemia, a condition in which the oxygen-carrying capacity of the blood is reduced. This can lead to hypoxia and tissue damage in severe cases.

Advantages and Limitations for Lab Experiments

Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast onset and long duration of action. It is also relatively inexpensive compared to other local anesthetics. However, N-acetyl-N-(benzyloxy)acetamide has limitations in its use due to its potential to cause methemoglobinemia and its inability to block motor function.

Future Directions

There are several future directions for N-acetyl-N-(benzyloxy)acetamide research. One area of interest is the development of new anesthetic drugs based on the structure of N-acetyl-N-(benzyloxy)acetamide. Another area of research is the study of the mechanisms of methemoglobinemia caused by N-acetyl-N-(benzyloxy)acetamide and the development of new treatments for this condition. Additionally, the use of N-acetyl-N-(benzyloxy)acetamide in combination with other drugs for pain management is an area of growing interest.
Conclusion:
In conclusion, N-acetyl-N-(benzyloxy)acetamide is a local anesthetic commonly used in medical and dental procedures. It has been extensively used in scientific research due to its fast onset and long duration of action. Benzocaine works by blocking the transmission of nerve impulses from the site of application to the brain. It has advantages and limitations for use in laboratory experiments and several future directions for research.

properties

IUPAC Name

N-acetyl-N-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(13)12(10(2)14)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEGWIWSSXISHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-N-(benzyloxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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